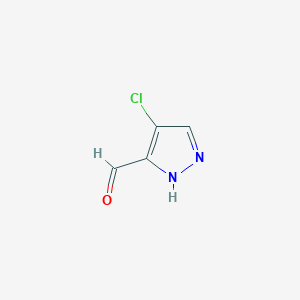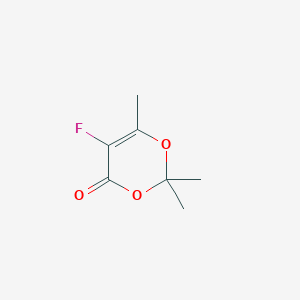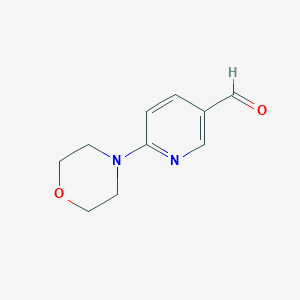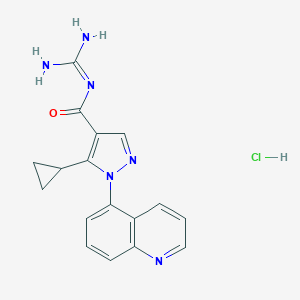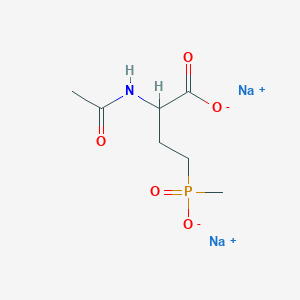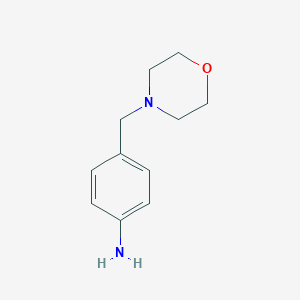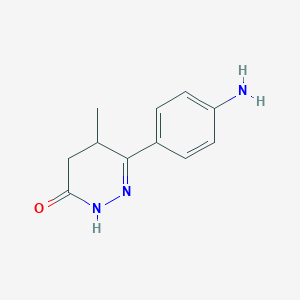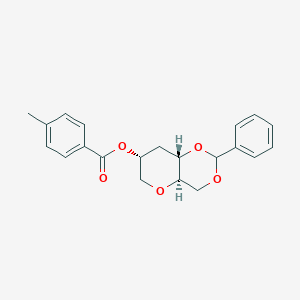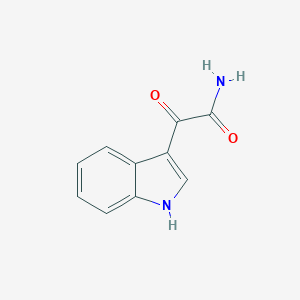
Indole-3-glyoxylamide
Overview
Description
Indole-3-glyoxylamide is a natural product found in Rhopaloeides odorabile with data available.
Scientific Research Applications
Antiprion Activity
- Structure-Activity Relationship in Antiprion Agents : Indole-3-glyoxylamide derivatives have shown promising results as antiprion agents. Modifications in the structure of these compounds, particularly at the para-position of the N-phenylglyoxylamide moiety, have been found to enhance their antiprion effect. Some compounds in this series were able to cure scrapie-infected cells indefinitely with a single treatment (Thompson et al., 2011).
Anticancer Properties
Cytotoxicity Against Multidrug Resistant Cancer Cell Lines : Indole-3-glyoxylamides exhibit substantial anti-proliferative activities against various tumor types, including multidrug resistance (MDR) phenotypes. This highlights their potential as therapeutic agents in cancer treatment (James et al., 2008).
Antibacterial and Anticancer Activities of Bis(indolyl)glyoxylamides : Certain bis(indolyl)glyoxylamides have shown potent antibacterial activity against various bacterial strains and cytotoxicity against human cancer cell lines. These compounds also induce apoptosis in cancer cells, indicating their potential in cancer therapy (Tantak et al., 2016).
Orally Bioavailable Tubulin Polymerization Inhibitors : Indole-3-glyoxylamides have been developed as tubulin polymerization inhibitors showing tumor growth inhibition in mouse models of head and neck cancer. This suggests their applicability as potential new therapeutics in chemotherapy-resistant cancers (Colley et al., 2015).
Antibacterial Activity
- Novel Indole-glyoxylamide Conjugates as Antibacterial Agents : Indole-glyoxylamide conjugates have been synthesized and shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibacterial agents (Chellamuthu et al., 2022).
Lipase Inhibition
- Pancreatic Lipase Inhibitors : Indole glyoxylamide analogues have been evaluated for their inhibitory activity against pancreatic lipase, indicating potential application in the treatment of obesity-related diseases (Sridhar et al., 2019).
Mechanism of Action
Target of Action
Indole-3-glyoxylamide primarily targets tubulin , a globular protein that is the main component of microtubules in cells . Tubulin heterodimers, composed of α- and β-tubulin, are the building blocks of cellular microtubules . These microtubules play a crucial role in maintaining cell structure, enabling cell motility, and most importantly, in cell division .
Mode of Action
This compound interacts with tubulin at the colchicine binding site . This interaction disrupts the normal dynamics of microtubules, leading to either stabilization or destabilization of the microtubules . Regardless of the exact binding site, the disruption of normal function results in apoptosis, or programmed cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tubulin polymerization pathway . By inhibiting tubulin polymerization, the compound disrupts the cellular microtubule network . This disruption affects various cellular processes, including cell division, which ultimately leads to apoptosis .
Pharmacokinetics
It’s worth noting that the compound has been described asorally bioavailable , suggesting that it can be effectively absorbed from the gastrointestinal tract and distributed throughout the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the cellular microtubule network and the induction of cytotoxic effects against multiple cancer cell lines . In a mouse xenograft model of head and neck cancer, compounds from the this compound series demonstrated significant tumor growth inhibition .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Indole-3-glyoxylamide plays a crucial role in biochemical reactions by interacting with tubulin, a protein that is essential for the formation of microtubules. Microtubules are structural components of the cell that are involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. This compound binds to the colchicine binding site on tubulin, disrupting the polymerization of microtubules and leading to the destabilization of the cellular microtubule network . This interaction results in the inhibition of cell division and induces apoptosis in cancer cells.
Cellular Effects
This compound has been shown to exert significant effects on various types of cells, particularly cancer cells. By disrupting the microtubule network, this compound interferes with cell division, leading to cell cycle arrest and apoptosis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the disruption of microtubules can lead to the activation of stress response pathways and changes in the expression of genes involved in cell survival and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the colchicine binding site on tubulin. This binding inhibits the polymerization of tubulin into microtubules, leading to the destabilization of the microtubule network. The disruption of microtubules interferes with various cellular processes, including cell division, intracellular transport, and signal transduction. Additionally, this compound can induce changes in gene expression by activating stress response pathways and promoting apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Over time, this compound can degrade, leading to a decrease in its effectiveness. Long-term studies have shown that continuous exposure to this compound can result in sustained inhibition of cell division and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, but exceeding this dosage can lead to adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can have different levels of activity and toxicity compared to the parent compound. The metabolic pathways of this compound can also affect its overall effectiveness and safety as a therapeutic agent .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound can accumulate in specific tissues, such as tumors, where it exerts its therapeutic effects. The distribution of this compound can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and disrupts the microtubule network. Post-translational modifications and targeting signals can direct this compound to specific cellular compartments, enhancing its effectiveness in inhibiting cell division and inducing apoptosis .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)9(13)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMLDBKLOPNOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204057 | |
| Record name | Indole-3-glyoxylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5548-10-7 | |
| Record name | 3-Indoleglyoxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005548107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-glyoxylamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-3-glyoxylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-INDOLEGLYOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXX3TD5OZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)
![3-Methylbenzo[b]thiophene-2-carboxaldehyde](/img/structure/B122132.png)
